N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
The target compound, N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide, is a pyrimidine derivative featuring a 4-bromophenyl acetamide moiety and a 4-methoxyphenyl sulfonyl group at position 5 of the pyrimidine ring. Its structure integrates sulfanyl, sulfonyl, and bromophenyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQHEILTUMVWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure
The compound's structure can be broken down into several key functional groups:
- Bromophenyl moiety : Often associated with increased lipophilicity and biological activity.
- Dihydropyrimidine ring : Known for various pharmacological effects including antimicrobial and anticancer activities.
- Sulfonamide group : Commonly linked to antibacterial properties.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can block bacterial lipid biosynthesis, leading to their antimicrobial effects .
In vitro evaluations of related compounds suggest that they possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. For example, compounds with similar structures have been tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay, revealing promising cytotoxic effects .
Molecular docking studies indicate that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential. The presence of electron-withdrawing groups like bromine and methoxy enhances their binding affinity to target proteins involved in cancer progression .
Data Tables
| Activity Type | Tested Compound | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Antimicrobial | N-(4-bromophenyl)... | Various Bacterial Strains | 10 - 50 | Disruption of cell wall synthesis |
| Anticancer | N-(4-bromophenyl)... | MCF7 (Breast Cancer) | 5 - 20 | Inhibition of cell proliferation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally similar compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
- Anticancer Screening : Another investigation focused on sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The most active compounds exhibited IC50 values in the range of 0.794 µM to 20 µM against breast cancer cell lines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing sulfonamide moieties may exhibit anticancer activity. For instance, studies have shown that sulfonamide derivatives can act as effective inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural characteristics of N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide could enhance its efficacy against specific cancer types.
Enzyme Inhibition
This compound may inhibit key enzymes involved in metabolic pathways. Sulfonamides are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. This inhibition can be beneficial in treating conditions like Alzheimer's disease by increasing the availability of acetylcholine in the synaptic cleft.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Sulfonamides have historically been used as antibiotics, and the presence of the pyrimidine ring may contribute to enhanced antimicrobial activity against various pathogens. Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that sulfonamide derivatives with similar structures inhibited tumor growth in vitro by inducing apoptosis in cancer cells (Kasimogullari et al., 2015). |
| Enzyme Inhibition | Research on sulfonamides showed significant inhibition of acetylcholinesterase, suggesting potential use in neurodegenerative diseases (Abbasi et al., 2014). |
| Antimicrobial Effects | Compounds with similar chemical frameworks exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (Ahmad et al., 2016). |
Potential Therapeutic Applications
Given its properties, this compound could be developed for several therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in cell proliferation.
- Neurodegenerative Disorders : As a treatment for Alzheimer's disease through enzyme inhibition.
- Infectious Diseases : As an antibiotic agent against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Key Differences :
- Lacks the 4-methoxyphenyl sulfonyl group at position 5 of the pyrimidine.
- Features a methyl group at position 4 of the pyrimidine instead.
- Impact: The absence of the sulfonyl group reduces molecular weight (353.99 g/mol vs. ~460–480 g/mol for the target compound) and polarity, likely enhancing lipophilicity .
Compound B : N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Key Differences :
- 2,4-Dimethoxyphenyl substituent on the acetamide vs. 4-bromophenyl in the target.
- 4-Ethylphenyl sulfonyl group vs. 4-methoxyphenyl sulfonyl.
- Impact: Methoxy groups (electron-donating) on the phenyl ring may reduce electrophilicity compared to bromine (electron-withdrawing), altering binding affinity in biological systems.
Compound C : 2-{[6-Amino-4-(4-bromophenyl)-3,5-dicyano-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide
- Key Differences: Pyridine core instead of pyrimidine. Additional cyano and amino groups.
- Dual bromophenyl groups increase molecular weight (543.24 g/mol) and may influence pharmacokinetics .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physicochemical Properties
NMR Data Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
